4-Iododiphenylmethane

Description

The exact mass of the compound 4-Iododiphenylmethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iododiphenylmethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iododiphenylmethane including the price, delivery time, and more detailed information at info@benchchem.com.

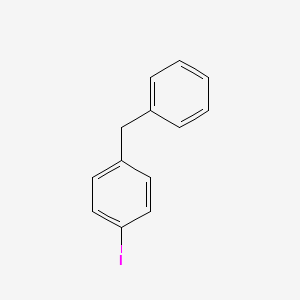

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11I/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUNNMLRHRWXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374762 | |

| Record name | 4-Iododiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35444-94-1 | |

| Record name | 4-Iododiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4-Iododiphenylmethane

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iododiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iododiphenylmethane is a halogenated aromatic hydrocarbon with significant utility in organic synthesis, serving as a key intermediate in the construction of more complex molecular architectures. Its application in fields ranging from medicinal chemistry to materials science necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of 4-Iododiphenylmethane, detailing its structural, physical, solubility, and spectroscopic characteristics. By grounding theoretical principles in practical experimental methodologies, this document serves as an essential resource for scientists seeking to effectively utilize this compound in their research and development endeavors. We explain not just the "what" but the "why" behind its behavior and the methods used to characterize it, ensuring a robust and applicable understanding.

Introduction: The Role and Relevance of 4-Iododiphenylmethane

The diphenylmethane scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of an iodine atom at the 4-position, yielding 4-Iododiphenylmethane, creates a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. Understanding its physical properties, such as melting point and solubility, is critical for reaction setup, purification, and formulation.[1][2] Furthermore, a complete spectroscopic profile is indispensable for reaction monitoring and quality control. This guide provides the core data and procedural knowledge required to handle and utilize 4-Iododiphenylmethane with confidence.

Molecular and Structural Properties

The intrinsic properties of a molecule are dictated by its structure. 4-Iododiphenylmethane consists of a diphenylmethane core where one phenyl ring is substituted with an iodine atom at the para position.

| Property | Value | Source |

| CAS Number | 35444-94-1 | [3][4][5] |

| Molecular Formula | C₁₃H₁₁I | [3][4][5] |

| Molecular Weight | 294.13 g/mol | [3][4][5] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)I | [4] |

graph "molecular_structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.4]; edge [color="#5F6368"];// Unsubstituted Phenyl Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Methylene Bridge CM [label="C", pos="1.8,0!"]; HMa [label="H", pos="1.8,0.5!"]; HMb [label="H", pos="2.2,0!"]; // Iodinated Phenyl Ring C7 [label="C", pos="2.8,0!"]; C8 [label="C", pos="3.67,0.5!"]; C9 [label="C", pos="4.54,0!"]; C10 [label="C", pos="4.54,-1!"]; C11 [label="C", pos="3.67,-1.5!"]; C12 [label="C", pos="2.8,-1!"]; I [label="I", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="5.5,0!"]; // Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- CM; CM -- C7; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C9 -- I; CM -- HMa; CM -- HMb;

}

Physical Properties

The bulk physical properties determine the state and handling requirements of the compound.

| Property | Value | Comments | Source |

| Appearance | Solid | Consistent with a moderate molecular weight aromatic compound. | |

| Melting Point | 38 °C | Relatively low, indicating moderate intermolecular forces. | [3] |

| Boiling Point | 151-152 °C @ 1 Torr | Vacuum distillation is required to prevent decomposition at higher temperatures. | [3] |

| Density (Predicted) | 1.540 ± 0.06 g/cm³ | The high density is attributed to the presence of the heavy iodine atom. | [3] |

Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility.[6] 4-Iododiphenylmethane has a large, nonpolar diarylmethane core and a C-I bond that introduces a small dipole. This structure dictates its solubility characteristics.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic structure of the solute has strong π-π stacking and van der Waals interactions with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and dispersibility to interact with both the aromatic rings and the C-I bond.[7] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polarity of these solvents can interact with the C-I dipole, while their organic portion solvates the aromatic rings.[7][8] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the non-hydrogen-bonding solute.[8] |

| Aqueous | Water | Insoluble | The large, nonpolar organic structure cannot overcome the very strong hydrogen bonding of water. |

A detailed experimental protocol for quantitative solubility determination is provided in Section 6.2.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). The reference standard for both is Tetramethylsilane (TMS) at 0.0 ppm.[9][10]

¹H NMR (Proton NMR):

-

~7.30-7.40 ppm (m, 5H): These signals correspond to the five protons on the unsubstituted phenyl ring. The multiplet arises from complex spin-spin coupling.

-

~7.65 ppm (d, 2H): Protons on the iodinated ring ortho to the methylene bridge. They appear as a doublet due to coupling with the meta protons.

-

~6.95 ppm (d, 2H): Protons on the iodinated ring meta to the methylene bridge. They are shifted upfield relative to the other aromatic protons due to the electron-donating effect (via hyperconjugation) and anisotropic effects of iodine. They appear as a doublet from coupling to the ortho protons.

-

~3.95 ppm (s, 2H): The two protons of the methylene bridge (–CH₂–). They are chemically equivalent and appear as a singlet as there are no adjacent protons to couple with.

¹³C NMR (Carbon NMR):

-

~141 ppm: Quaternary carbon of the unsubstituted ring attached to the methylene group.

-

~138 ppm: Quaternary carbon of the iodinated ring attached to the methylene group.

-

~137 ppm: Carbons ortho to the iodine atom.

-

~130 ppm: Carbons meta to the iodine atom.

-

~129 ppm, ~128 ppm, ~126 ppm: Signals for the carbons of the unsubstituted phenyl ring.

-

~92 ppm: The ipso-carbon directly attached to the iodine atom. This signal is significantly shielded due to the "heavy atom effect."

-

~41 ppm: The methylene bridge carbon (–CH₂–).

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of chemical bonds, providing insight into the functional groups present.[11]

-

3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching. Its presence indicates the aromatic rings.[12][13]

-

2920-2850 cm⁻¹ (Weak): Aliphatic C-H stretching from the methylene bridge.

-

~1595 cm⁻¹, ~1490 cm⁻¹ (Strong): C=C stretching vibrations within the aromatic rings. These are characteristic of aromatic compounds.[12]

-

~820 cm⁻¹ (Strong): C-H out-of-plane ("oop") bending for a 1,4-disubstituted (para) aromatic ring. This is a highly diagnostic peak.

-

< 600 cm⁻¹: C-I stretching. This bond vibration occurs in the low-frequency fingerprint region and can be difficult to assign definitively.[14]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

m/z = 294: Molecular ion peak [M]⁺. This corresponds to the molecular weight of the compound.

-

m/z = 167: [M-I]⁺ fragment. This prominent peak results from the loss of the iodine atom, which is a common fragmentation pathway for iodo-aromatics, leaving the stable diphenylmethyl cation.

-

m/z = 91: Tropylium ion [C₇H₇]⁺. A classic fragment resulting from the rearrangement of the benzyl cation, which is formed by cleavage of the bond between the methylene bridge and the iodinated ring.

Experimental Methodologies

The trustworthiness of physicochemical data relies on robust and well-executed experimental protocols.

Protocol: Melting Point Determination via Capillary Method

This method provides a sharp, reproducible melting range, which is indicative of sample purity.

-

Sample Preparation: Ensure the 4-Iododiphenylmethane sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm height) into the tube. Pack the sample tightly at the bottom by tapping or dropping it down a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the block rapidly to ~25 °C (10-15 °C below the expected melting point of 38 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute. A slow rate is crucial for thermal equilibrium, ensuring an accurate reading.

-

Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample will have a sharp melting range of <1 °C.

Protocol: Quantitative Solubility Determination via Gravimetric Method

This protocol determines the mass of solute that can dissolve in a given mass of solvent at a specified temperature.

-

Preparation: Add an excess amount of 4-Iododiphenylmethane to a tared vial to ensure saturation. Record the mass.

-

Solvent Addition: Add a known mass of the desired solvent to the vial and record the mass.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., at 25 °C) for 24 hours. The extended time ensures the system reaches equilibrium.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent undissolved solid transfer.

-

Solvent Removal: Transfer the filtered solution to a pre-weighed dish and carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

Final Weighing: Once the solute is completely dry, weigh the dish again. The difference between this mass and the initial dish mass is the mass of dissolved 4-Iododiphenylmethane.

-

Calculation: Express solubility as grams of solute per 100 grams of solvent.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Profile: 4-Iododiphenylmethane is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3]

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][16] Avoid inhalation of dust and direct contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[15] Halogenated compounds can be light-sensitive.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This technical guide has detailed the essential , providing a foundation for its intelligent application in research and development. The tabulated physical constants, predicted spectroscopic signatures, and robust experimental protocols offer both quick reference and in-depth procedural guidance. By understanding these core characteristics, from molecular structure to bulk behavior, researchers can optimize reaction conditions, streamline purification processes, and ensure the reliable and safe use of this valuable synthetic intermediate.

References

-

Solid‐state NMR Spectroscopy of Iodine(I) Complexes. (2023). ResearchGate. [Link]

-

Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. (n.d.). ACS Publications. [Link]

- A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. (n.d.).

-

An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

-

The Characterization of 4- and 5-Iodo-2-aminoindan. (n.d.). ResearchGate. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025-01-01). Chemistry LibreTexts. [Link]

-

Peptide Multi-Attribute Method (MAM) on the SmartMS-Enabled BioAccord LC-MS System. (2021-02-02). Waters Corporation. [Link]

-

Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices. (2025-08-10). ResearchGate. [Link]

-

1,4-dioxane 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]

-

Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. [Link]

-

Methane IR Spectrum. (n.d.). NIST WebBook. [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

-

Investigation of Four Sets of NMR Spectra for One Racemic Compound. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. (2015-02-05). Compound Interest. [Link]

-

Selecting Internally Consistent Physicochemical Properties of Organic Compounds. (2025-08-06). ResearchGate. [Link]

-

IR Infrared Spectroscopy Review. (2016-03-28). The Organic Chemistry Tutor via YouTube. [Link]

-

A Framework to Guide Selection of Chemical Alternatives. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Solubility of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents. (2025-08-10). ResearchGate. [Link]

-

Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents. (2025-08-10). ResearchGate. [Link]

-

Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents. (2025-08-07). ResearchGate. [Link]

-

Iododiphenylmethane. (n.d.). Godo Shigen Co., Ltd.. [Link]

Sources

- 1. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-IODODIPHENYLMETHANE CAS#: 35444-94-1 [amp.chemicalbook.com]

- 4. 35444-94-1|4-Iododiphenylmethane|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Iododiphenylmethane (CAS 35444-94-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iododiphenylmethane is a versatile organic building block that holds significant potential in the realms of medicinal chemistry and materials science. Its diphenylmethane core provides a foundational scaffold found in numerous bioactive molecules, while the strategically positioned iodine atom serves as a highly reactive handle for a variety of powerful cross-coupling reactions. This guide offers a comprehensive overview of 4-Iododiphenylmethane, from its fundamental properties and synthesis to its applications and key reactions, providing researchers with the technical insights necessary to harness its synthetic utility.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Key properties of 4-Iododiphenylmethane are summarized below.

| Property | Value | Source |

| CAS Number | 35444-94-1 | [1] |

| Molecular Formula | C₁₃H₁₁I | [1] |

| Molecular Weight | 294.13 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 76-80 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Synthesis and Purification

While various methods can be conceptualized for the synthesis of 4-Iododiphenylmethane, a common and effective approach involves the iodination of diphenylmethane. The causality behind this choice lies in the directness of the route and the commercial availability of the starting material.

Illustrative Synthesis Protocol: Electrophilic Iodination of Diphenylmethane

This protocol describes a general procedure for the synthesis of 4-Iododiphenylmethane.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylmethane in a suitable inert solvent such as dichloromethane or chloroform.

-

Addition of Iodinating Agent: To the stirred solution, add an iodinating reagent such as N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid). The use of a catalyst is crucial to activate the iodinating agent and facilitate the electrophilic aromatic substitution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Iododiphenylmethane.

Caption: General workflow for the synthesis of 4-Iododiphenylmethane.

Spectroscopic Characterization

The structural confirmation of 4-Iododiphenylmethane is achieved through a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the methylene bridge protons. The protons on the iodinated ring will exhibit distinct chemical shifts and coupling patterns compared to the unsubstituted ring. |

| ¹³C NMR | Resonances for all 13 carbon atoms. The carbon atom attached to the iodine will show a characteristic downfield shift. |

| FTIR | Characteristic absorption bands for C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of 4-Iododiphenylmethane, along with characteristic fragmentation patterns. |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-Iododiphenylmethane. A comprehensive Safety Data Sheet (SDS) should always be consulted prior to use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a cool, dry place away from incompatible materials.

Applications in Research and Development

The synthetic utility of 4-Iododiphenylmethane stems from the reactivity of the carbon-iodine bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in 4-Iododiphenylmethane is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling:

This reaction forms a new carbon-carbon bond by coupling 4-Iododiphenylmethane with an organoboron compound, typically a boronic acid or ester. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aromatic structures.

Illustrative Protocol: Suzuki-Miyaura Coupling

-

Reactants: To a reaction vessel, add 4-Iododiphenylmethane, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.

B. Heck-Mizoroki Reaction:

The Heck reaction couples 4-Iododiphenylmethane with an alkene to form a substituted alkene. This reaction is particularly useful for the synthesis of stilbene and cinnamate derivatives, which are common motifs in natural products and pharmaceuticals.

C. Buchwald-Hartwig Amination:

This powerful reaction enables the formation of a carbon-nitrogen bond by coupling 4-Iododiphenylmethane with a primary or secondary amine. The resulting arylamines are prevalent in a vast array of pharmaceuticals and functional materials.

D. Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between 4-Iododiphenylmethane and a terminal alkyne, providing access to aryl alkynes. This methodology is invaluable for the synthesis of rigid molecular scaffolds and precursors for more complex structures.

Applications in Drug Discovery

The diphenylmethane scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse biological activities. 4-Iododiphenylmethane serves as a key intermediate for the synthesis of novel drug candidates by allowing for the facile introduction of various substituents at the 4-position through the aforementioned cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Materials Science

In materials science, 4-Iododiphenylmethane can be used as a monomer or building block for the synthesis of novel polymers and organic materials. The introduction of the diphenylmethane unit can impart desirable properties such as thermal stability and specific photophysical characteristics. The iodo-functionality allows for post-polymerization modification, enabling the tuning of material properties for applications in areas like organic electronics and sensor technology.

Conclusion

4-Iododiphenylmethane is a valuable and versatile building block for organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond in a wide range of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, safety, and applications, empowering researchers to effectively utilize this compound in their endeavors to create novel molecules with impactful applications in medicine and materials science.

References

Sources

An In-Depth Technical Guide to the Electrophilic Iodination of Diphenylmethane

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic iodination of diphenylmethane, a key transformation for synthesizing valuable intermediates in materials science and drug development. We delve into the core mechanistic principles, explore the critical factors governing regioselectivity, and offer a comparative analysis of prevalent iodinating systems. This document is designed for researchers, chemists, and drug development professionals, providing not only theoretical grounding but also field-proven, detailed experimental protocols that emphasize safety, reproducibility, and efficiency. By explaining the causality behind experimental choices, this guide equips scientists with the knowledge to control the synthesis of mono- and di-iodinated diphenylmethane derivatives, primarily targeting the electronically favored and sterically accessible para positions.

Introduction: The Significance of the Iodinated Diphenylmethane Scaffold

The diphenylmethane skeleton is a foundational structure in organic chemistry, appearing in a vast array of functional materials, dyes, and pharmaceuticals. The introduction of iodine atoms onto its phenyl rings significantly enhances its synthetic versatility. The carbon-iodine bond, being the weakest of the carbon-halogen bonds, serves as a highly effective synthetic handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. Iodinated diphenylmethanes are crucial precursors for polymers, high-performance resins, and specialized ligands. In the pharmaceutical context, the iodine atom can act as a heavy-atom substitute for X-ray crystallography or be a key component in radiolabeled diagnostic agents.

This guide focuses on the direct electrophilic substitution pathway to access these compounds, a method that is often more atom-economical than multi-step sequences involving Sandmeyer reactions or halogen exchange.

Mechanistic Principles of Electrophilic Aromatic Iodination

Electrophilic aromatic substitution (EAS) is the cornerstone of this transformation. The reaction proceeds via a canonical three-step mechanism involving the generation of a potent iodine electrophile, its attack on the electron-rich aromatic ring, and subsequent restoration of aromaticity.

The Challenge of Iodine's Reactivity

Unlike bromine and chlorine, molecular iodine (I₂) is a relatively weak electrophile. Direct reaction with moderately activated aromatic rings like those in diphenylmethane is kinetically sluggish. The reversibility of the reaction, where the product can be reduced back to the starting materials by the hydrogen iodide (HI) byproduct, further complicates the process.

To overcome these hurdles, practical electrophilic iodination requires the in-situ generation of a more powerful electrophilic iodine species, typically denoted as "I⁺". This is achieved by using one of two primary strategies:

-

Oxidative Systems : Molecular iodine is combined with a strong oxidizing agent (e.g., periodic acid, iodic acid, nitric acid). The oxidant converts I₂ into a highly electrophilic species and simultaneously consumes the HI byproduct, driving the reaction to completion.[1][2]

-

Pre-formed Iodine Electrophiles : Reagents such as N-Iodosuccinimide (NIS) contain a polarized N-I bond, rendering the iodine atom sufficiently electrophilic to react with arenes, often with the aid of a catalytic acid promoter.[3]

The general mechanism is illustrated below.

Caption: General workflow for an electrophilic iodination experiment.

Regioselectivity: The Predominance of Para-Substitution

In diphenylmethane, each phenyl ring is activated by the other via the methylene bridge (a weakly activating alkyl substituent). As an alkyl group, the benzyl substituent is an ortho, para-director.[4][5] This is due to the stabilization of the cationic σ-complex (arenium ion) intermediate through hyperconjugation and weak inductive effects.

When the electrophile attacks at the ortho or para position, a resonance structure can be drawn that places the positive charge on the carbon atom directly attached to the methylene bridge, which provides modest stabilization. However, the significant steric hindrance created by the bulky neighboring phenyl group strongly disfavors attack at the ortho positions.[6] Consequently, electrophilic substitution on diphenylmethane overwhelmingly yields the para-substituted product. For di-substitution, the reaction proceeds to give the 4,4'-disubstituted product.

Caption: Steric and electronic factors favor para-substitution.

Comparative Analysis of Key Iodinating Systems

The choice of iodinating agent is paramount and depends on factors such as substrate reactivity, desired selectivity (mono- vs. di-iodination), cost, and safety considerations.

| Iodinating System | Reagents | Typical Conditions | Advantages | Disadvantages |

| Iodine/Periodic Acid | I₂, H₅IO₆ | Acetic Acid, H₂SO₄ (cat.), 65-70 °C | High-yielding, cost-effective, reliable for polyalkylbenzenes.[7] | Requires heating, strongly acidic conditions may not be suitable for sensitive substrates. |

| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid, H₂SO₄ | Powerful system capable of iodinating even deactivated arenes.[8] | Strongly acidic and oxidizing; potential for side reactions. |

| N-Iodosuccinimide | NIS, Acid (e.g., TFA, Acetic Acid) | CH₃CN or CH₂Cl₂, Room Temp. | Mild conditions, high selectivity, simple workup.[3][9] | NIS is more expensive than I₂; may require stoichiometric control to prevent di-iodination. |

| Iodine/Nitric Acid | I₂, HNO₃ | Acetic Acid, Room Temp. | Effective system, can iodinate acid-sensitive substrates like anilines.[10] | Potential for competing nitration, generation of NOx gases. |

Field-Proven Experimental Protocols

The following protocols are robust, self-validating procedures for the selective iodination of diphenylmethane.

Protocol 1: Synthesis of 4,4'-Diiododiphenylmethane using Iodine/Periodic Acid

This protocol is adapted from a trusted Organic Syntheses procedure for polyalkylbenzenes and is optimized for di-iodination.[7]

Step-by-Step Methodology:

-

Reagent Setup: In a 250 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge diphenylmethane (8.41 g, 0.05 mol), iodine (15.2 g, 0.06 mol), and periodic acid dihydrate (H₅IO₆, 5.47 g, 0.024 mol).

-

Solvent Addition: Prepare a solvent mixture by carefully adding 5 mL of concentrated sulfuric acid to 150 mL of glacial acetic acid containing 25 mL of water. Add this solution to the reaction flask.

-

Reaction: Heat the resulting deep purple solution to 65–70 °C with vigorous stirring. Maintain this temperature for approximately 2-3 hours, or until the characteristic purple color of iodine has completely disappeared, leaving a pale yellow or colorless solution. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 400 mL of water in a 1 L beaker. A solid precipitate will form. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the mixture is colorless to quench any residual active iodine species.

-

Purification: Collect the crude solid product by vacuum filtration on a Büchner funnel. Wash the filter cake thoroughly with three 100 mL portions of water. The product can be further purified by recrystallization from ethanol or acetone to yield 4,4'-diiododiphenylmethane as a white to off-white solid.

Protocol 2: Synthesis of 4-Iododiphenylmethane using N-Iodosuccinimide (NIS)

This protocol employs milder conditions suitable for achieving mono-iodination with high selectivity.[3][9]

Step-by-Step Methodology:

-

Reagent Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add diphenylmethane (16.82 g, 0.10 mol) and dissolve it in 100 mL of acetonitrile.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (22.5 g, 0.10 mol) to the solution in one portion. For selective mono-iodination, using a strict 1:1 stoichiometry is crucial.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.4 mL, ~5 mol%).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the consumption of diphenylmethane by TLC or GC-MS.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure 4-iododiphenylmethane.

Safety, Handling, and Waste Disposal

-

Reagents: Concentrated sulfuric and nitric acids are highly corrosive. Glacial acetic acid is corrosive and has a pungent odor. Handle all acids in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Iodine can cause stains and burns; avoid inhalation of its vapors. N-Iodosuccinimide is an irritant; avoid inhalation of the powder.

-

Solvents: Acetonitrile and dichloromethane are volatile and toxic. All solvent manipulations should be performed in a fume hood.

-

Waste Disposal: Acidic aqueous waste should be neutralized before disposal. Halogenated organic waste must be collected in a designated container. Solid byproducts like silver iodide should be disposed of according to institutional guidelines for heavy metal waste.

References

-

Tang, R. J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides. Journal of Organic Chemistry, 83(8), 930-938. [Link]

-

Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF3-H2O: powerful halogenating systems for deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

-

Bahulayan, D., Sukumar, R., Sabu, K. R., & Lalithambika, M. (1999). An easy synthesis of 4,4′-diaminodiphenylmethanes: on natural kaolinites. Green Chemistry, 1(4), 191-193. [Link]

- Google Patents. (1988).

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. The Organic Chemistry Tutor. [Link]

- Google Patents. (1992).

-

MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

-

Scribd. (n.d.). Di-Phenyl Methane. [Link]

-

Organic Syntheses. (1971). DIRECT IODINATION OF POLYALKYLBENZENES: IODODURENE. Org. Synth. 51, 94. [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

-

ResearchGate. (2008). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

-

National Institutes of Health. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394-400. [Link]

-

Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]

-

ResearchGate. (2012). A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]

-

Organic Syntheses. (1963). N-IODOSUCCINIMIDE. Org. Synth. Coll. Vol. 4, p.545. [Link]

-

WordPress. (n.d.). I2 and Electrophilic I+ reagents. [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Professor Dave Explains. [Link]

-

YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. OChemOnline. [Link]

-

Royal Society of Chemistry. (1970). Mechanism of aromatic iodination by iodine and nitric acid. J. Chem. Soc. B. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Iododiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-Iododiphenylmethane. By understanding the chemical nature of this compound and its potential degradation pathways, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document moves beyond generic recommendations to explain the underlying chemical principles that dictate proper handling and storage protocols.

Chemical Profile and Intrinsic Stability of 4-Iododiphenylmethane

4-Iododiphenylmethane is an aromatic iodide with a molecular structure that influences its reactivity and stability. The key features are the diphenylmethane backbone and the carbon-iodine (C-I) bond on one of the phenyl rings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁I | N/A |

| Molecular Weight | 294.13 g/mol | N/A |

| Melting Point | 38 °C | N/A |

| Boiling Point | 151-152 °C at 1 Torr | N/A |

The C-I bond is the most labile part of the molecule and is susceptible to cleavage under various conditions, primarily due to its lower bond dissociation energy compared to other carbon-halogen bonds. This inherent weakness is the primary determinant of the compound's stability.

Key Factors Influencing the Stability of 4-Iododiphenylmethane

The degradation of 4-Iododiphenylmethane can be initiated or accelerated by several environmental factors. Understanding these is crucial for establishing effective storage protocols.

Light Sensitivity (Photodegradation)

Aryl iodides are known to be sensitive to light, particularly in the ultraviolet (UV) spectrum.[1] Exposure to light can provide the energy required to homolytically cleave the C-I bond, leading to the formation of an aryl radical and an iodine radical. This process is often the initial step in a cascade of degradation reactions. For drug substances, photostability is a critical parameter, and testing often involves exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light.[2][3]

The mechanism of photodegradation can be complex, but a simplified representation is as follows:

Sources

Introduction: The Role of 4-Iododiphenylmethane in Modern Synthesis

An In-Depth Technical Guide to the Commercial Sourcing and Application of 4-Iododiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

4-Iododiphenylmethane (CAS No. 35444-94-1) is a pivotal aryl iodide intermediate in the field of organic synthesis.[1][2] Its structure, featuring a diphenylmethane core with a strategically placed iodine atom, renders it an exceptionally valuable building block for constructing complex molecular architectures. The high reactivity of the carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental in medicinal chemistry for the synthesis of novel pharmaceutical agents and in materials science for the development of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs).[3]

This guide provides a senior application scientist's perspective on sourcing high-quality 4-Iododiphenylmethane, offering critical criteria for supplier evaluation, protocols for in-house quality verification, and a detailed workflow for its most common and powerful application: the Suzuki-Miyaura cross-coupling reaction.

Navigating the Commercial Supplier Landscape: A Framework for Selection

Choosing a commercial supplier for a critical reagent like 4-Iododiphenylmethane extends beyond simply comparing prices. The integrity of your research and the success of your synthesis depend on the quality, consistency, and reliability of your starting materials. The following criteria form a robust framework for evaluating and selecting a supplier.

Purity and the Primacy of Analytical Data

The most critical factor is the verifiable purity of the compound. A reputable supplier must provide comprehensive analytical data for each batch.

-

Certificate of Analysis (CoA): This is non-negotiable. The CoA should specify the purity as determined by a primary analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It should also include results from spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H NMR) and ideally a carbon (¹³C NMR) spectrum are essential. These spectra not only confirm the identity of the molecule but also provide insight into the presence of residual solvents or structurally similar impurities that might not be resolved by chromatography.

-

Mass Spectrometry (MS): This data confirms the molecular weight of the compound, providing an additional layer of identity verification.

Causality: An impurity, even in small amounts, can have a profound negative impact on a reaction. For instance, a nucleophilic impurity could quench a catalyst or participate in side reactions, drastically reducing the yield and complicating the purification of the desired product.

Consistency and Batch-to-Batch Reproducibility

For long-term projects, particularly in drug development, ensuring consistency from one batch to the next is paramount. A supplier with robust quality management systems (e.g., ISO 9001 certification) is more likely to provide a consistent product. It is prudent to inquire about their process for managing batch variations and to request CoAs from different lots to compare purity profiles.

Packaging, Stability, and Logistics

4-Iododiphenylmethane, like many aryl iodides, can be sensitive to light and should be stored accordingly. Suppliers should package the material in amber glass bottles or other light-impenetrable containers, often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For temperature-sensitive compounds, cold-chain transportation may be necessary.[1][4]

Safety Documentation and Regulatory Compliance

Every chemical must be accompanied by a comprehensive Safety Data Sheet (SDS). The SDS provides critical information on hazards, handling, storage, and emergency procedures.[5][6][7] For 4-Iododiphenylmethane, key hazards include potential skin, eye, and respiratory irritation.[8] The supplier must adhere to all relevant chemical safety and transportation regulations.

Key Commercial Suppliers of 4-Iododiphenylmethane

The following table summarizes a selection of reputable suppliers known to provide 4-Iododiphenylmethane and other fine chemicals. Researchers should always conduct their own due diligence based on the criteria outlined above.

| Supplier | Typical Purity | Analytical Data Provided | Key Strengths |

| Sigma-Aldrich (Merck) | ≥97% | CoA, NMR, GC/HPLC | Extensive documentation, global distribution, broad product portfolio. |

| TCI (Tokyo Chemical Industry) | >98% | CoA, NMR | High-purity reagents, excellent for research and development scales. |

| BLD Pharm | ≥97% | CoA, HPLC | Competitive pricing, offers a range of package sizes.[1] |

| Thermo Fisher Scientific (Alfa Aesar) | ≥97% | CoA, Spectroscopic Data | Strong supply chain, detailed product specifications and safety information.[7] |

| ChemicalBook | Varies | Aggregates multiple suppliers | Useful for price comparison and identifying a wide range of potential sources.[2] |

Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, and it is a primary application for 4-Iododiphenylmethane.[9] The reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base.[10]

Catalytic Cycle Mechanism

The mechanism involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the final product and regenerate the catalyst.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4-Benzyldiphenylmethane

This protocol describes a typical Suzuki-Miyaura coupling using 4-Iododiphenylmethane and phenylboronic acid.

Materials:

-

4-Iododiphenylmethane (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (solvent)

-

Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iododiphenylmethane (e.g., 294 mg, 1.0 mmol).

-

Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

-

Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst, formed in situ, is sensitive to oxygen.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[11]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-benzyldiphenylmethane.

Quality Control: A Protocol for In-House Verification

It is best practice to perform in-house QC on received starting materials, especially for sensitive or multi-step syntheses. NMR is the most efficient tool for this purpose.[12]

Caption: Workflow for in-house QC of 4-Iododiphenylmethane using ¹H NMR.

Step-by-Step ¹H NMR Analysis Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Iododiphenylmethane and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).[13] Ensure a sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis:

-

Chemical Shift: Verify that the observed chemical shifts match the expected values for 4-Iododiphenylmethane. The aromatic protons will appear in the range of ~6.9-7.6 ppm, and the benzylic CH₂ protons will appear as a singlet around 3.9-4.0 ppm.

-

Integration: Integrate all peaks. The ratio of the aromatic protons to the benzylic protons should be correct (9H:2H).

-

Impurity Check: Look for any unexpected peaks. Small peaks may indicate residual solvent (e.g., a singlet at 1.56 ppm for water in DMSO-d6, or 7.26 ppm for residual CHCl₃ in CDCl₃) or synthesis-related impurities. Quantitative NMR (qNMR) can be used for precise purity determination if an internal standard of known purity is added.[12]

-

Safety, Handling, and Storage

-

Handling: Always handle 4-Iododiphenylmethane in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.[5][8]

-

Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Sourcing high-purity 4-Iododiphenylmethane is a critical first step for any successful research or development program that relies on it. A meticulous approach to supplier selection—prioritizing comprehensive analytical data, batch-to-batch consistency, and proper documentation—mitigates significant project risk. By coupling rigorous supplier evaluation with in-house quality verification and employing robust, well-understood synthetic protocols like the Suzuki-Miyaura cross-coupling, researchers can confidently and efficiently advance their scientific objectives.

References

- ResearchGate. (n.d.). Iodine in Organic Synthesis.

- ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid.

-

Anmol Chemicals. (n.d.). Docusate Sodium or Dioctyl Sodium Sulfosuccinate Manufacturers. Retrieved from [Link]

- ResearchGate. (n.d.). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy.

- Google Patents. (n.d.). Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives.

- The Application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.).

- ResearchGate. (n.d.). An easy synthesis of 4,4′-diaminodiphenylmethanes: On natural kaolinites.

-

Holzgrabe, U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 176, 112800. Retrieved from [Link]

- Google Patents. (n.d.). A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices.

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and characterization of 4,4',-diaminodiphenylmethane Schiff bases.

-

MDPI. (2020). Synthesis of Magnetic Metal-Organic Frame Material and Its Application in Food Sample Preparation. Retrieved from [Link]

-

Longdom Publishing. (n.d.). The Impact of NMR Spectroscopy in Analytical Chemistry. Retrieved from [Link]

- ScienceDirect. (n.d.). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Beilstein-Institut. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2684–2722. Retrieved from [Link]

- Synthesis and characterization of tetraphenylmethane derivatives. (n.d.).

-

American Chemical Society. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

Sources

- 1. 35444-94-1|4-Iododiphenylmethane|BLD Pharm [bldpharm.com]

- 2. 4-IODODIPHENYLMETHANE | 35444-94-1 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 134080-67-4|Tetrakis(4-iodophenyl)methane|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 4-Iododiphenylmethane in Suzuki Cross-Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has broad applicability in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3] 4-Iododiphenylmethane is a valuable building block, and its use in Suzuki cross-coupling reactions allows for the introduction of the diphenylmethyl moiety into a wide range of molecular architectures. The diphenylmethyl group is a key feature in many biologically active compounds, making this application particularly relevant for drug development professionals.

This document provides a comprehensive guide to the use of 4-iododiphenylmethane in Suzuki cross-coupling reactions. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and discusses the critical parameters that influence reaction outcomes. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to successfully design, execute, and optimize Suzuki couplings involving 4-iododiphenylmethane.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for rationalizing the choice of reaction components and for troubleshooting suboptimal results. The key steps are:

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-iododiphenylmethane) to a coordinatively unsaturated Pd(0) complex.[4][5] This step forms a square planar Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halide, with the C-I bond being the most reactive, followed by C-Br and C-Cl. This high reactivity of the C-I bond makes 4-iododiphenylmethane an excellent substrate for Suzuki couplings.

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[4][5] This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[6][7] The choice of base is critical and can significantly impact the reaction rate and yield.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the Pd(II) complex.[4][8] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Their Influence

The success of a Suzuki cross-coupling reaction hinges on the careful selection and optimization of several key parameters. For the coupling of 4-iododiphenylmethane, the following components are of paramount importance:

Palladium Catalyst and Ligands

The choice of the palladium source and the associated ligands is critical for achieving high catalytic activity and stability.[9] While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in-situ reduction to the active Pd(0) species.[9] Pre-formed Pd(0) complexes such as Pd(PPh₃)₄ are also commonly employed.

The ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle. For the coupling of aryl iodides like 4-iododiphenylmethane, a variety of phosphine-based ligands have proven effective.

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Features |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A widely used, commercially available Pd(0) catalyst. |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | 1-5 (Pd), 2-10 (Ligand) | A common Pd(II) precatalyst that is reduced in situ. |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1-5 | An air-stable Pd(II) catalyst with a robust ligand. |

| Buchwald Ligands | (e.g., SPhos, XPhos) | 1-3 | Bulky, electron-rich phosphine ligands that promote the coupling of challenging substrates.[7] |

| N-Heterocyclic Carbenes (NHCs) | (e.g., IMes) | 1-5 | Offer high stability and catalytic activity.[6] |

Base

The base plays a multifaceted role in the Suzuki coupling, primarily in the activation of the organoboron reagent for transmetalation.[6][7] The choice of base can influence the reaction rate, yield, and the tolerance of various functional groups.

| Base | Strength | Typical Equivalents | Notes |

| K₂CO₃ | Moderate | 2-3 | A versatile and commonly used base. |

| Cs₂CO₃ | Strong | 2-3 | Often used for more challenging couplings. |

| K₃PO₄ | Strong | 2-3 | Effective in many systems, particularly with hindered substrates.[7] |

| NaOH | Strong | 2-3 | A strong, inexpensive base, often used in aqueous solvent mixtures.[10] |

| Et₃N | Organic, Weak | 2-4 | Can be used in specific cases, particularly in non-aqueous conditions.[11] |

Solvent

The solvent system must be capable of dissolving the reagents and catalyst, and its polarity can influence the reaction kinetics. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

| Solvent | Polarity | Typical Use |

| Toluene | Non-polar | A common solvent for Suzuki reactions. |

| Dioxane | Polar aprotic | Widely used and effective for a broad range of substrates. |

| Tetrahydrofuran (THF) | Polar aprotic | Another common choice, often used in combination with water. |

| Dimethylformamide (DMF) | Polar aprotic | A highly polar solvent that can enhance the solubility of reagents.[11] |

| Ethanol/Water | Protic | "Green" solvent systems that can be highly effective.[12][13] |

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki cross-coupling of 4-iododiphenylmethane with various arylboronic acids. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

General Protocol for Suzuki Cross-Coupling of 4-Iododiphenylmethane

This protocol is a general guideline and can be adapted for different scales and specific boronic acids.

Materials:

-

4-Iododiphenylmethane

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Caption: A typical experimental workflow for Suzuki cross-coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iododiphenylmethane (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add 5 mL of degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol Utilizing Microwave Irradiation

Microwave-assisted synthesis can significantly reduce reaction times.

Step-by-Step Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 4-iododiphenylmethane (0.5 mmol), the arylboronic acid (0.6 mmol), cesium carbonate (1.0 mmol), and PdCl₂(dppf) (0.015 mmol, 3 mol%).

-

Solvent Addition: Add 3 mL of degassed 1,4-dioxane.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.[1]

-

Workup and Purification: Follow the workup and purification steps as described in the general protocol.[1]

Troubleshooting and Optimization

While the provided protocols are robust, challenges can arise. Here are some common issues and potential solutions:

-

Low Yield:

-

Catalyst Deactivation: Ensure all reagents and solvents are properly degassed to remove oxygen.

-

Insufficient Base: The choice and amount of base can be critical. Consider screening different bases or increasing the equivalents.

-

Reaction Temperature: The reaction may require higher temperatures to proceed to completion.

-

-

Formation of Side Products:

-

Homocoupling: The coupling of two molecules of the boronic acid can occur. This can sometimes be suppressed by using a slight excess of the aryl halide or by carefully controlling the reaction temperature.

-

Dehalogenation: The reduction of 4-iododiphenylmethane to diphenylmethane can occur. This may be minimized by ensuring an oxygen-free environment and using a well-defined catalyst system.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. 4-Iododiphenylmethane serves as an excellent substrate for these reactions, providing a straightforward route to a diverse range of molecules containing the diphenylmethyl scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently synthesize their target compounds. The protocols and guidelines presented in this document offer a solid foundation for the successful application of 4-iododiphenylmethane in Suzuki cross-coupling reactions, empowering scientists in their pursuit of novel chemical entities.

References

- DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

- Various Authors. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.

- Schreiner, T., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology.

- Various Authors. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Various Authors. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.

- ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling....

- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.

- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.

- Chemistry LibreTexts. (2023). Suzuki cross-coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.

- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.

- National Institutes of Health. (n.d.). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium.

- Chemical Society Reviews (RSC Publishing). (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.

- ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene....

- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.

- Organic Letters - ACS Publications. (n.d.). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.

- YouTube. (2020). Suzuki cross-coupling reaction.

- Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.

- ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes.

- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 12. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 13. rose-hulman.edu [rose-hulman.edu]

Application Note: Precision Synthesis of 4-Iododiphenylmethane Derivatives

This Application Note is structured as a comprehensive technical guide for the synthesis of 4-Iododiphenylmethane (4-IDPM), prioritizing high-fidelity chemical protocols and mechanistic insight.

Executive Summary & Strategic Value

4-Iododiphenylmethane (4-IDPM) is a "privileged scaffold" in drug discovery, serving as the core lipophilic anchor for numerous SGLT2 inhibitors (e.g., homologs of Dapagliflozin/Canagliflozin) and a versatile intermediate for material science. Its value lies in the aryl iodide moiety , which offers superior reactivity in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) compared to its bromo- or chloro-analogs, allowing for late-stage diversification of the diarylmethane skeleton.

This guide details three distinct synthetic protocols, ranked by regiocontrol and scalability :

-

Method A (The "Architect" Route): Friedel-Crafts Alkylation (Highest Regiocontrol).

-

Method B (The "Soft" Route): Ionic Hydrogenation of Iodobenzophenone (Mildest Conditions).

-

Method C (The "Economy" Route): Direct Oxidative Iodination (Lowest Cost, Lower Selectivity).

Retrosynthetic Logic & Pathway Design

The synthesis of 4-IDPM poses a classic regioselectivity challenge: introducing an iodine atom specifically at the para position of one phenyl ring without poly-iodination or scrambling.

Strategic Disconnections

-

Path A (C-C Bond Formation): Disconnects at the benzylic carbon. Uses a pre-iodinated building block (4-iodobenzyl bromide) to lock the iodine position before coupling.

-

Path B (Functional Group Interconversion): Disconnects at the methylene bridge oxidation state. Reduces a ketone (4-iodobenzophenone) while preserving the labile C-I bond.

-

Path C (C-H Activation): Direct functionalization of diphenylmethane. Relies on electronic sterics for para selectivity.

Caption: Strategic disconnections for 4-IDPM. Green arrow indicates the preferred high-fidelity route.

Detailed Experimental Protocols

Method A: Friedel-Crafts Alkylation (Gold Standard)

Rationale: This method guarantees the position of the iodine atom by using a pre-functionalized starting material. It avoids the regioselectivity issues of direct iodination.

Reaction:

Reagents:

-

Benzene (Solvent & Reactant): 10 equiv. (Excess to prevent poly-alkylation)

-

4-Iodobenzyl bromide: 1.0 equiv.

-

Aluminum Chloride (

): 1.1 equiv. (Anhydrous)[1]

Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a

drying tube (or -

Charging: Add anhydrous

(1.1 equiv, 11 mmol) to dry benzene (20 mL). Cool the suspension to 0°C in an ice bath. -

Addition: Dissolve 4-iodobenzyl bromide (1.0 equiv, 10 mmol) in dry benzene (10 mL). Add this solution dropwise to the

suspension over 30 minutes. Note: The solution will darken and evolve HBr gas. -

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–5 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

-

Quench: Pour the reaction mixture slowly onto 100g of crushed ice/HCl mixture to hydrolyze aluminum salts.

-